ENA-78
Description
Primary Sequence Analysis and Post-Translational Modifications
The primary structure of epithelial-derived neutrophil-activating protein 78 consists of 78 amino acid residues following signal peptide removal, with a predicted molecular weight of approximately 8 kilodaltons. The mature protein sequence contains four highly conserved cysteine residues at positions 13, 15, 39, and 55, which are essential for structural stability through disulfide bond formation. The characteristic glutamic acid-leucine-arginine (ELR) motif located in the amino-terminal region confers angiogenic properties and distinguishes this chemokine from ELR-negative CXC chemokines.
Post-translational modifications significantly alter the biological activity of epithelial-derived neutrophil-activating protein 78. The full-length protein undergoes amino-terminal truncation by neutrophil proteases, particularly cathepsin G and chymotrypsin, generating shortened isoforms with enhanced potency. The naturally occurring truncated forms include epithelial-derived neutrophil-activating protein 74 (74 amino acids) and epithelial-derived neutrophil-activating protein 70 (70 amino acids), with the latter showing at least threefold enhanced biological activity compared to the full-length protein.
| Protein Variant | Amino Acid Length | Relative Activity | Processing Enzyme |
|---|---|---|---|
| Full-length (1-78) | 78 | 1.0x (baseline) | Native form |
| Truncated (8-78) | 71 | 3.0x enhanced | Cathepsin G |
| Truncated (9-78) | 70 | 3.0x enhanced | Cathepsin G |
| Citrullinated Cit9 | 78 | 0.3x reduced | Peptidylarginine deiminase |
Citrullination represents another significant post-translational modification affecting epithelial-derived neutrophil-activating protein 78 function. Peptidylarginine deiminases specifically target arginine 9, converting it to citrulline and generating [Cit9]epithelial-derived neutrophil-activating protein 78. This modification reduces the protein's capacity to induce intracellular calcium signaling, extracellular signal-regulated kinase phosphorylation, and neutrophil chemotaxis compared to the unmodified protein. The slow processing by aminopeptidase N/CD13 converts epithelial-derived neutrophil-activating protein 78(1-78) to epithelial-derived neutrophil-activating protein 78(2-78), which hardly affects in vitro activity but slows down subsequent activation by cathepsin G.
Solution Structure Determination via Nuclear Magnetic Resonance Spectroscopy
The three-dimensional solution structure of epithelial-derived neutrophil-activating protein 78 has been comprehensively characterized using nuclear magnetic resonance spectroscopy, revealing the typical chemokine fold with several distinctive features. The structure determination employed a total of 2,250 experimental restraints, including 1,796 distance constraints, 264 dihedral angle constraints, and 110 hydrogen bonding constraints for the dimer structure.
The monomer structure consists of three antiparallel beta strands and one alpha helix, with the conserved disulfide bonds providing structural stability. Chemical shift analysis of the four conserved cysteines (Cys13, Cys15, Cys39, and Cys55) shows characteristic values in the range of 55.8-57.7 parts per million for carbon-alpha and 42.2-45.5 parts per million for carbon-beta, confirming their disulfide-bonded state. The disulfide connectivity follows the canonical chemokine pattern, with amino-terminal Cys13 linked to Cys39 in the turn connecting the first and second beta strands, and amino-terminal Cys15 connected to Cys55 in the third beta strand.
| Structural Element | Residue Range | Secondary Structure | Key Features |
|---|---|---|---|
| N-terminal region | 1-12 | Random coil | Flexible, ELR motif |
| Beta strand 1 | 13-17 | Beta sheet | Contains Cys13, Cys15 |
| N-loop | 18-28 | Loop | Receptor binding domain |
| Beta strand 2 | 29-35 | Beta sheet | Part of beta sheet core |
| 30s loop | 32-38 | Loop | Distinctive structural feature |
| Beta strand 3 | 39-45 | Beta sheet | Contains Cys39 |
| C-terminal helix | 46-78 | Alpha helix | Contains Cys55, GAG binding |
A distinctive downfield chemical shift at 10.78 parts per million was assigned to the Val14 amide proton, indicating hydrogen bonding to the side-chain carboxylate of Glu43. Similar large downfield chemical shifts have been observed in related chemokines and represent a conserved structural feature of the ELR+ chemokine subfamily. Native state hydrogen-deuterium exchange monitored by nuclear magnetic resonance spectroscopy revealed that approximately half of the backbone amide resonances disappear within the dead time of 8 minutes, with these rapidly exchanging residues predominantly located in the amino-terminal, N-loop, carboxyl-terminal, and interconnecting loop regions.
Dimerization Dynamics and Quaternary Organization
Epithelial-derived neutrophil-activating protein 78 exists in a dynamic equilibrium between monomeric and dimeric forms, with a monomer-dimer equilibrium constant of approximately 1 micromolar. The dimer structure represents the biologically active form for glycosaminoglycan binding, while both monomeric and dimeric forms can interact with chemokine receptors, albeit with different affinities and functional outcomes.
The dimer architecture consists of a six-stranded antiparallel beta sheet with two overlying alpha helices. The estimated dimensions of the epithelial-derived neutrophil-activating protein 78 dimer are 33 Ångstroms in length, 26 Ångstroms in width, and 16 Ångstroms in depth. The two symmetrical helices measure approximately 23 Ångstroms in length and are separated by a center-to-center distance of 10.2 Ångstroms, with an angle of 168.6 degrees between them.
The dimer interface is stabilized through multiple interactions, including six beta strand backbone hydrogen bonds and numerous packing interactions. The interface consists of strand 1 from one monomer interacting with strand 1' of the second monomer, while the carboxyl-terminal helix of one monomer makes contact with the beta strand of the second monomer. The surface beneath the beta sheet is composed entirely of hydrophilic and charged residues, contributing to the protein's solubility and electrostatic interactions.
| Quaternary Structure Parameter | Measurement | Structural Significance |
|---|---|---|
| Monomer-dimer equilibrium constant | ~1 μM | Concentration-dependent oligomerization |
| Dimer dimensions (length × width × depth) | 33 × 26 × 16 Å | Compact quaternary structure |
| Helix separation (center-to-center) | 10.2 Å | Optimal for GAG binding |
| Inter-helical angle | 168.6° | Nearly antiparallel orientation |
| Dimer interface hydrogen bonds | 6 backbone bonds | Stabilizes quaternary structure |
Backbone dynamics analysis using {1H}-15N nuclear Overhauser effect measurements demonstrates that terminal residues exhibit significant flexibility, while the N-loop and turn residues display intermediate dynamics compared to the more rigid helical and strand regions. This dynamic behavior is crucial for the protein's functional versatility, allowing conformational adjustments necessary for receptor binding and glycosaminoglycan interactions.
Comparative Structural Analysis with ELR+ CXC Chemokines
Structural comparison of epithelial-derived neutrophil-activating protein 78 with other ELR+ CXC chemokines reveals both conserved features and distinctive differences that contribute to functional specificity. The protein shares the canonical chemokine fold with C-X-C motif chemokine ligand 1, C-X-C motif chemokine ligand 2, C-X-C motif chemokine ligand 7, and C-X-C motif chemokine ligand 8, but exhibits notable variations in the 30s loop and amino-terminal residues.
Among human ELR+ chemokines, epithelial-derived neutrophil-activating protein 78 shares 77% amino acid sequence identity with C-X-C motif chemokine ligand 6 and 35-51% identity with other family members including C-X-C motif chemokine ligand 1, C-X-C motif chemokine ligand 2, C-X-C motif chemokine ligand 3, C-X-C motif chemokine ligand 7, and C-X-C motif chemokine ligand 8. Despite these sequence similarities, structural superposition reveals significant differences in loop regions and side chain orientations that influence receptor specificity and binding kinetics.
| Chemokine | Sequence Identity (%) | Key Structural Differences | Functional Implications |
|---|---|---|---|
| CXCL6/GCP-2 | 77% | Minimal structural variation | Similar receptor binding profile |
| CXCL1/GRO-α | 35-51% | Different 30s loop conformation | Altered receptor kinetics |
| CXCL2/GRO-β | 35-51% | Variant N-terminal structure | Modified GAG binding |
| CXCL8/IL-8 | 35-51% | Distinct loop arrangements | Unique signaling properties |
The 30s loop region represents a particularly important structural determinant of functional specificity. Cross-talk between amino-terminal and 30s loop residues has been identified as a major determinant of receptor activity, with epithelial-derived neutrophil-activating protein 78 showing distinct patterns compared to related chemokines. The availability of high-resolution structural data has facilitated understanding of how subtle conformational differences translate into distinct biological activities within this chemokine subfamily.
Proteolytic processing patterns also differ among ELR+ chemokines, with epithelial-derived neutrophil-activating protein 78 showing unique susceptibility to amino-terminal truncation that dramatically enhances activity. This contrasts with C-X-C motif chemokine ligand 1, C-X-C motif chemokine ligand 2, and C-X-C motif chemokine ligand 3, which are not significantly potentiated by truncation, highlighting the structural basis for differential post-translational regulation.
Glycosaminoglycan-Binding Domains and Molecular Interactions
The molecular basis of glycosaminoglycan binding to epithelial-derived neutrophil-activating protein 78 represents a structurally distinct mechanism compared to related chemokines. Nuclear magnetic resonance studies have identified that the dimer serves as the high-affinity glycosaminoglycan binding ligand, with lysine residues from the N-loop, 40s turn, beta strand 3, and carboxyl-terminal helix mediating the interaction.
Isothermal titration calorimetry measurements reveal a stoichiometry of two oligosaccharides per epithelial-derived neutrophil-activating protein 78 dimer, with binding affinities of 8.0 micromolar for heparin octasaccharide and 6.5 micromolar for heparin tetradecasaccharide. These binding parameters demonstrate the protein's capacity to form stable complexes with sulfated glycosaminoglycans commonly found on cell surfaces and in the extracellular matrix.
| Glycosaminoglycan Oligomer | Binding Affinity (Kd) | Stoichiometry | Structural Features |
|---|---|---|---|
| Heparin dp4 | Weak interaction | Not determined | Minimal binding surface |
| Heparin dp8 | 8.0 μM | 2:1 (GAG:dimer) | Optimal length for binding |
| Heparin dp14 | 6.5 μM | 2:1 (GAG:dimer) | Enhanced affinity |
The glycosaminoglycan-binding domain forms a contiguous surface within each monomer of the dimer, contrasting sharply with the binding mechanisms observed in C-X-C motif chemokine ligand 1 and C-X-C motif chemokine ligand 8. In epithelial-derived neutrophil-activating protein 78, the binding residues include lysines from multiple structural elements that create a unified interaction surface, while C-X-C motif chemokine ligand 1 utilizes two non-overlapping domains spanning the dimer interface.
Molecular dynamics simulations indicate that the roles of individual lysine residues are not equivalent, with helical lysines playing a more prominent role in determining binding geometry and affinity compared to lysines in other structural regions. The carboxyl-terminal helical residues actively engage the glycosaminoglycan chain through rapid, transitory, and plastic conformational fluctuations that are enhanced by water-mediated interactions with surface-exposed residues.
Importantly, the glycosaminoglycan-binding domain overlaps significantly with the receptor-binding domain, indicating that glycosaminoglycan-bound epithelial-derived neutrophil-activating protein 78 cannot simultaneously activate chemokine receptors. This structural insight provides a molecular basis for the regulatory role of glycosaminoglycans in modulating chemokine signaling through competitive binding mechanisms. The overlapping binding sites suggest that a finely tuned balance between glycosaminoglycan-bound dimer and free soluble monomer regulates epithelial-derived neutrophil-activating protein 78-mediated receptor signaling and cellular function.
Properties
CAS No. |
136956-40-6 |
|---|---|
Molecular Formula |
C5H4N2O2 |
Synonyms |
CXCL5 protein, human |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Research
Angiogenesis and Tumor Growth
ENA-78 has been identified as a crucial angiogenic factor in non-small cell lung cancer (NSCLC). Studies have demonstrated that elevated levels of this compound correlate with increased vascularity and tumor growth in NSCLC models. In a SCID mouse model, neutralizing antibodies against this compound significantly reduced tumor growth and metastasis without affecting the proliferation of cancer cells directly, indicating its role in tumor-associated angiogenesis rather than direct tumor cell proliferation .
Case Study: NSCLC
| Parameter | Control Group | This compound Neutralized Group |
|---|---|---|
| Tumor Growth Rate | High | Significantly Reduced |
| Tumor Vascularity | High | Significantly Reduced |
| Metastatic Incidence | Present | Absent |
This data highlights the potential of targeting this compound for therapeutic interventions in NSCLC.
Involvement in Autoimmune Diseases
This compound is notably elevated in conditions such as rheumatoid arthritis (RA) and other inflammatory diseases. Research indicates that this compound levels are significantly higher in synovial fluid and blood of RA patients compared to healthy controls. This elevation correlates with disease severity and inflammation markers, suggesting that this compound could serve as a biomarker for disease activity .
Case Study: Rheumatoid Arthritis
| Parameter | Healthy Controls | RA Patients |
|---|---|---|
| This compound Level (pg/ml) | 100 ± 20 | 500 ± 50 (p < 0.001) |
| PMN Recruitment (cells/ml) | Low | High |
The significant increase in this compound levels supports its role in neutrophil recruitment and inflammation in RA.
Chronic Pain Syndromes
Recent studies have linked this compound to chronic pelvic pain associated with endometriosis. Elevated levels of this compound were found in both serum and peritoneal fluid of women suffering from endometriosis, correlating with the severity of dysmenorrhea and chronic pelvic pain . This suggests that this compound may contribute to the pathophysiology of pain in endometriosis through pro-inflammatory mechanisms.
Case Study: Endometriosis
| Parameter | Control Group | Endometriosis Group |
|---|---|---|
| Peritoneal this compound Level (pg/ml) | 2.2 ± 6.6 | 12.4 ± 26.6 (p < 0.001) |
| Plasma this compound Level (pg/ml) | 508.5 ± 1066.1 | 1260.4 ± 1391.8 (p < 0.001) |
This evidence suggests that targeting this compound could be a novel approach for managing pain associated with endometriosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Related CXC Chemokines
Sequence Homology and Structural Features
ENA-78 shares significant sequence identity with other ELR+ CXC chemokines:
Despite structural similarities, functional divergence arises from receptor selectivity and tissue-specific expression.
Receptor Binding and Signaling
This compound primarily binds to CXCR2, with weaker affinity for CXCR1, unlike IL-8, which activates both receptors effectively . Comparative EC₅₀ values for calcium flux in transfected HEK293 cells:
| Chemokine | EC₅₀ (IL8RA/CXCR1) | EC₅₀ (IL8RB/CXCR2) |
|---|---|---|
| This compound | 40 nM | 11 nM |
| IL-8 | 4 nM | 4 nM |
| GROα | 63 nM | 5 nM |
| NAP-2 | 45 nM | 7 nM |
This compound’s lower potency at CXCR1 (vs. IL-8) limits its role in monocyte activation but enhances neutrophil-specific responses .
Neutrophil Activation:
- Chemotaxis : this compound induces neutrophil migration at 0.1–100 nM, comparable to NAP-2 but less potent than IL-8 (maximal migration: 13% vs. 22% for IL-8) .
- Degranulation : this compound triggers elastase release at 1–100 nM, similar to NAP-2 and IL-8 .
Angiogenesis:
- This compound promotes endothelial cell proliferation and tumor vascularization in non-small cell lung cancer (NSCLC), correlating with tumor growth (r = 0.82, p < 0.01) .
- Unlike GROα, this compound exhibits dual roles: pro-angiogenic in tumors vs.
Disease-Specific Roles and Modulation
Cancer
Cardiovascular Diseases
Autoimmune and Inflammatory Disorders
Enzymatic Processing and Regulation
Q & A
Q. What is the molecular structure of ENA-78, and how does it interact with its receptors?
this compound (CXCL5) is a 7.8 kDa CXC chemokine composed of 71–78 amino acids, depending on truncation variants (e.g., ENA-8-78, ENA-9-78) . It contains the conserved ELR motif critical for binding to the CXCR2 receptor, which mediates neutrophil chemotaxis and activation . Structural studies reveal that N-terminal truncations (e.g., removal of residues 1–4 or 1–7) enhance bioactivity by improving receptor affinity . Recombinant this compound (71 residues) is commonly used for functional assays, with sequence homology to IL-8 (22%), NAP-2 (53%), and GROα (52%) .
Q. How is this compound detected and quantified in biological samples?
Sandwich ELISA is the gold standard for quantifying this compound in serum, plasma, or cell culture supernatants. Key steps include:
- Antibody pairing : Monoclonal anti-ENA-78 capture antibody with biotinylated polyclonal detection antibody .
- Sample preparation : Centrifugation (1,000 × g, 15 min) to remove particulates from body fluids .
- Validation : Parallelism testing between recombinant and native this compound ensures assay accuracy .
Cross-reactivity with other CXC chemokines (e.g., IL-8, GROα) must be ruled out using specificity panels .
Q. What are the primary biological functions of this compound in neutrophil recruitment?
this compound induces neutrophil chemotaxis via CXCR2 activation, triggering calcium flux and exocytosis . In pleural effusion models, intrapleural injection of recombinant this compound (10 mg) increased neutrophil influx by 3-fold within 6 hours, an effect partially inhibited by anti-ENA-78 antibodies . Neutrophil activation is further evidenced by elevated myeloperoxidase (MPO) and elastase levels in infectious effusions .
Advanced Research Questions
Q. How does this compound regulate angiogenesis in chronic inflammatory diseases?
In idiopathic pulmonary fibrosis (IPF), this compound drives angiogenesis via ELR motif-dependent endothelial cell proliferation. Immunodepletion of this compound from IPF lung tissue reduces angiogenic activity by 70% . Hyperplastic type II pneumocytes and macrophages are primary cellular sources . Contrastingly, in diabetic foot ulcers, low this compound levels correlate with impaired angiogenesis and delayed healing, suggesting context-dependent roles .
Q. What experimental models elucidate this compound's role in autoimmune diseases?
- Adjuvant-induced arthritis (AIA) in rats : Intra-articular this compound-like protein levels correlate with disease severity. Prophylactic anti-ENA-78 antibodies reduce joint inflammation by 40%, while therapeutic administration post-onset is ineffective .
- Rheumatoid arthritis (RA) : Synovial fluid this compound levels are elevated 5-fold compared to osteoarthritis, with expression localized to inflamed synovium .
Q. How do truncated this compound variants impact bioactivity and receptor binding?
N-terminal truncations (e.g., ENA-8-78 and ENA-9-78) enhance neutrophil activation potency by 2–3-fold compared to full-length this compound . Structural analysis suggests improved receptor docking due to reduced steric hindrance. However, truncated forms are less stable in serum, requiring protease inhibitors (e.g., EDTA) in functional assays .
Q. How is this compound transcriptionally regulated in different cell types?
- Corneal keratocytes (HCKs) : IL-1α induces both this compound and GCP-2 (CXCL6), while TNF-α selectively upregulates this compound (>68-fold increase) .
- Epithelial cells (HCECs) : TNF-α and IL-1α increase this compound mRNA 4.5-fold but do not induce GCP-2 .
Regulatory elements in the this compound promoter include NF-κB and AP-2 binding sites, with LPS and IL-1β acting as primary inducers .
Q. What contradictions exist in this compound's role across pathologies?
- Pro- vs. anti-angiogenic effects : this compound promotes angiogenesis in IPF but is paradoxically reduced in non-healing diabetic wounds, suggesting tissue-specific signaling thresholds .
- Cancer progression : this compound is upregulated in NSCLC and colorectal cancer but shows no correlation with angiogenesis in pancreatic cancer models .
Methodological Considerations
- Gene expression analysis : Use RT-PCR with primers targeting exon 2–3 junctions to avoid genomic DNA amplification .
- Functional assays : For neutrophil chemotaxis, combine Boyden chamber assays with CXCR2 antagonists (e.g., SB225002) to confirm receptor specificity .
- Animal models : In AIA, administer anti-ENA-78 antibodies (10 µg/kg) prophylactically to assess therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
